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Aluminum sulfate hydrodrate

Cat. No.: B045823
CAS No.: 17927-65-0
M. Wt: 143.08 g/mol
InChI Key: JGYNWXAUFGUZGC-UHFFFAOYSA-N
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Description

Aluminium sulfate hydrate is an inorganic salt of significant utility in diverse research applications, primarily valued for its role as a coagulating and precipitating agent. In environmental science and water treatment research, it is extensively employed to study the mechanisms of coagulation and flocculation for the purification of water and wastewater. Its action involves hydrolysis in aqueous solutions to form aluminium hydroxide flocs, which effectively trap suspended particles, colloids, and organic matter, facilitating their removal. This makes it a critical model compound for investigating turbidity reduction, phosphate removal, and the fate of contaminants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH4O5S B045823 Aluminum sulfate hydrodrate CAS No. 17927-65-0

Properties

Key on ui mechanism of action

When used as a deodorant, the volume of sweat produced is reduced by narrowing sweat ducts. The inhibition of body odor causing bacteria is another important strategy for deodorization. By inhibiting or deactivating odor-producing bacteria, there is little to none metabolism of sweat components thus decreasing the occurrence of body odor. Recent studies suggest that the active binding of alum to the membranes of dendritic cells (DCs) result in alteration of lipid membranes structures as a key process in alum's adjuvant effect in vaccines. As new adjuvants are being developed, alum may remain as an ingredient of adjuvant combinations, or it may eventually be supplemented by other agents that more effectively provide depot and local inflammatory responses to accentuate host immune responses.
...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells.
... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo.
Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/

CAS No.

17927-65-0

Molecular Formula

AlH4O5S

Molecular Weight

143.08 g/mol

IUPAC Name

dialuminum;trisulfate

InChI

InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2

InChI Key

JGYNWXAUFGUZGC-UHFFFAOYSA-N

impurities

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay.

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3]

boiling_point

214 °F at 760 mmHg (USCG, 1999)

Color/Form

White, lustrous crystals, pieces, granules, or powder

density

2.71 at 68 °F 1.7 at 20 °C (USCG, 1999) - Denser than water;  will sink
1.29 to 1.34 at 59 °F (USCG, 1999)
1.61
2.71 g/cm³

melting_point

3.9 °F (USCG, 1999)
770 °C (with decomposition)

Other CAS No.

17927-65-0

physical_description

Anhydrous aluminum sulfate is a white crystalline solid. Aluminum sulfate is also obtained as an 18-hydrate Al2(SO4)3.18H2O. Both forms are soluble in water, noncombustible, and nontoxic. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in paper making, in firefighting foams, and in sewage treatment and water purification.
Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification.
Dry Powder, Liquid;  Dry Powder, Pellets or Large Crystals, Liquid;  Liquid, Other Solid;  Dry Powder;  Other Solid;  Pellets or Large Crystals, Liquid;  Dry Powder, Other Solid;  Dry Powder, Water or Solvent Wet Solid;  Liquid;  Pellets or Large Crystals;  Water or Solvent Wet Solid;  NKRA
White powder, shining plates or crystalline fragments
White solid;  [Merck Index] Hygroscopic;  [CHEMINFO] White powder;  [MSDSonline]
ODOURLESS WHITE HYGROSCOPIC LUSTROUS CRYSTALS OR POWDER.

Pictograms

Corrosive

Related CAS

57292-32-7

solubility

Freely soluble in water, insoluble in ethanol
Soluble in 1 part water.
Soluble in water, insoluble in ethanol.
Solubility in water: good

Synonyms

alum
alum, potassium
aluminium potassium sulfate 12-hydrate
aluminium potassium sulfate hydrate (1:1:2:12)
aluminum hydrogen sulfate
aluminum potassium disulfate dodecahydrate
aluminum potassium sulfate
aluminum potassium sulfate dodecahydrate
aluminum sulfate
potassium alum
potassium aluminum sulfate

vapor_pressure

Esentially zero.

Origin of Product

United States

Contextualizing Aluminium Sulfate Hydrate Within Inorganic Chemistry

Aluminium sulfate (B86663) hydrate (B1144303), with the general chemical formula Al₂(SO₄)₃·xH₂O, is an inorganic salt that exemplifies key principles of coordination chemistry and ionic interactions. americanelements.comalliancechemical.com It is a metal sulfate, formed by the reaction of aluminum, a post-transition metal, with sulfuric acid. americanelements.comwikipedia.org The structure consists of aluminum cations (Al³⁺) and sulfate anions (SO₄²⁻) held together by ionic bonds. alliancechemical.com The "hydrate" designation indicates that the compound incorporates a specific number of water molecules into its crystalline structure. alliancechemical.com These water molecules are not merely physically admixed but are chemically bound, often as ligands to the aluminum ion, forming a coordination complex.

The number of water molecules can vary, leading to different hydrates, with the hexadecahydrate (Al₂(SO₄)₃·16H₂O) and octadecahydrate (Al₂(SO₄)₃·18H₂O) being the most common. wikipedia.org The heptadecahydrate ([Al(H₂O)₆]₂(SO₄)₃·5H₂O) is found naturally as the mineral alunogen. wikipedia.org This variability in hydration states is a direct consequence of the conditions under which the compound is crystallized and has a significant impact on its physical and chemical properties. researchgate.net

From an inorganic chemistry perspective, the compound's behavior in aqueous solution is of particular interest. When dissolved in water, it dissociates into its constituent ions. The aluminum ion subsequently hydrolyzes, reacting with water to form aluminum hydroxide (B78521) (Al(OH)₃) and releasing hydrogen ions, which results in an acidic solution. wikipedia.orgaffinitychemical.com This acidic nature is a defining characteristic and a key driver of its utility in various applications. affinitychemical.com

Overview of Hydrated Aluminium Sulfate S Significance in Modern Scientific Inquiry

The significance of hydrated aluminium sulfate (B86663) in contemporary research extends far beyond its traditional industrial uses. Its unique chemical properties make it a valuable tool and subject of study in several cutting-edge scientific fields.

One of the most prominent areas of research is in materials science. Scientists are exploring the use of aluminium sulfate hydrate (B1144303) as a precursor for the synthesis of advanced materials. For instance, it is used in the synthesis of novel, highly crystalline zeolite materials and in the creation of aluminum-doped zinc oxide (Al-doped ZnO) nanorods and spherical alumina (B75360) powders. ottokemi.com The thermal decomposition of aluminium sulfate hydrate to produce γ-alumina nanostructures is another area of active investigation, with applications in catalysis and high-temperature materials. kashanu.ac.ir

In environmental science, research continues to investigate and optimize its role as a coagulant in water purification and wastewater treatment. wikipedia.orgchemicalbook.com Studies focus on its effectiveness in removing impurities, including microscopic contaminants and even viruses, through flocculation and precipitation. alliancechemical.comnih.gov Furthermore, its application in remediating eutrophication in lakes by reducing phosphorus loads is a subject of ongoing environmental research. wikipedia.org

The compound's interaction with other chemical systems is also a key research focus. In cement chemistry, for example, studies have systematically investigated the effect of aluminium sulfate on the properties of cement. researchgate.net Research indicates that it can act as an accelerator, promoting the hydration and hardening of cement, which has implications for the development of new concrete admixtures. researchgate.netresearchgate.net

Evolution of Research Perspectives on Aluminium Sulfate Hydrate

Optimized Synthesis Routes for Crystalline Aluminium Sulfate Hydrates

The synthesis of crystalline aluminium sulfate hydrates involves controlled reaction conditions to promote the formation of well-defined crystal structures. These methods are crucial for applications requiring high-purity forms of the compound.

The formation of crystalline aluminium sulfate hydrate can be achieved through controlled precipitation from aqueous solutions. In a common laboratory preparation, aluminium hydroxide (B78521) is reacted with sulfuric acid. wikipedia.org The resulting solution is then carefully concentrated and cooled to induce crystallization. google.com

2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O wikipedia.org

Another approach involves dissolving alumina-bearing materials in enough sulfuric acid to create a neutral aqueous solution of aluminium sulfate. google.com This solution is then concentrated by boiling and maintained at a specific temperature range (not less than 75°C and not higher than about 105°C) to facilitate the formation of a solid mass of crystals. google.com The degree of hydration in the final crystalline product, such as aluminium sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O), is influenced by the crystallization conditions. nih.govchemicalbook.com The solubility of aluminium sulfate is a key factor, with 86.9 g dissolving in 100 mL of water at 0°C and increasing to 1104 g/100 mL at 100°C. nih.gov

The neutralization of dilute aluminium sulfate solutions with a base also leads to the precipitation of amorphous aluminium hydroxy sulfate. cdnsciencepub.com Furthermore, the addition of ethanol (B145695) to an aqueous solution of aluminium sulfate can be used to precipitate the salt. scirp.orgdergipark.org.tr This technique is particularly useful for separating it from other soluble impurities. scirp.org

Two novel aluminium double salts, hexaqua-aluminium sulfate nitrate (B79036) dihydrate (Al(H₂O)₆NO₃·2H₂O) and hexaqua-aluminium sulfate chloride hydrate (Al(H₂O)₆Cl·H₂O), have been synthesized as single crystals. slu.se Their structures are based on an octahedral [Al(H₂O)₆]³⁺ unit, with the charge balanced by a sulfate anion and either a nitrate or chloride anion. slu.se

Microwave-assisted synthesis offers a rapid and efficient method for preparing basic aluminum sulfate (BAS). researchgate.net This technique involves heating a mixture of aluminum sulfate, aluminum nitrate, and sodium hydroxide using microwave radiation. researchgate.net The reaction conditions, such as temperature and duration of microwave exposure, determine the final product, which can be BAS, boehmite, or a mixture of both. researchgate.net Microwave heating has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.net For instance, the synthesis of hydrated aluminum sulfate from kaolin (B608303), which takes 240 minutes with conventional heating, can be completed in 120 minutes using microwave irradiation under similar conditions. researchgate.net This acceleration is attributed to the direct and uniform heating provided by microwaves. kashanu.ac.ir

The formation of specific aluminium sulfate hydrates is highly dependent on various reaction parameters. The concentration of the reactants, temperature, pH, and the presence of seeding crystals all play a crucial role.

The effectiveness of aluminium sulfate as a coagulant, which relies on the formation of aluminum hydroxide precipitates, is influenced by the pH of the water. mdpi.com The optimal pH range for this process is typically between 5 and 8. mdpi.com The reaction of liquid alum with water containing alkalinity is a complex process that involves the generation of polynuclear aluminum species. ecovyst.com

In the crystallization of neutral aluminum sulfates with low water content (4 to 8 molecules of water), the process is carried out from a solution of aluminum sulfate in dilute sulfuric acid at temperatures between 105°C and 140°C. google.com The addition of seed crystals can accelerate the formation of the desired crystalline product. google.com

The thermal decomposition of Al₂(SO₄)₃·18H₂O occurs in four main endothermic stages. researchgate.net The first three stages are dehydration reactions, releasing two, ten, and six moles of water, respectively. researchgate.net The final stage is the decomposition of the sulfate. researchgate.net

Table 1: Influence of Reaction Parameters on Aluminium Sulfate Hydrate Formation

Parameter Influence Resulting Product/Effect Citation
Temperature Controls dehydration and crystal phase At 250°C, loses water of crystallization. nih.gov nih.gov
Affects leaching efficiency from kaolin Increased temperature generally increases yield. bioline.org.br bioline.org.br
Determines crystalline phase during synthesis 105-140°C for low-hydrate crystals. google.com google.com
pH Affects solubility and precipitation Optimal coagulation at pH 5-8. mdpi.com mdpi.com
Influences the formation of basic salts Neutralization with a base forms amorphous aluminium hydroxy sulfate. cdnsciencepub.com cdnsciencepub.com
Concentration Impacts crystallization and yield Higher acid concentration can increase extraction from kaolin up to a point. bioline.org.br bioline.org.br
Precipitating Agent Selectively precipitates the salt Ethanol is used to precipitate aluminium sulfate from ionic solutions. scirp.org scirp.org
Microwave Irradiation Accelerates reaction rates Reduces synthesis time significantly compared to conventional heating. researchgate.netresearchgate.net researchgate.netresearchgate.net

Production from Mineral Sources: Kaolin and Bauxite (B576324) Pathways

Industrial-scale production of aluminium sulfate hydrate primarily relies on the extraction of aluminum from mineral sources, with kaolin and bauxite being the most significant.

Both kaolin and bauxite require a calcination step to increase the reactivity of the alumina (B75360) content. Kaolin is calcined at temperatures between 700°C and 800°C to transform it into the more reactive meta-kaolin. scirp.orgdergipark.org.trbioline.org.br This process involves the removal of structural water from the kaolinite (B1170537) clay. scirp.org

Following calcination, the material is subjected to acid leaching, typically with sulfuric acid, to dissolve the alumina and form a solution of aluminium sulfate. wikipedia.orgscirp.orgmedcraveonline.com The reaction for meta-kaolin is as follows:

Al₂Si₂O₇ + 3H₂SO₄ → Al₂(SO₄)₃ + 2SiO₂ + 3H₂O

The efficiency of the leaching process is dependent on several factors, including acid concentration, temperature, leaching time, and particle size. bioline.org.br For example, optimal conditions for leaching calcined kaolin have been found to be a particle size of 100µm, a sulfuric acid concentration of 5M, a temperature of 110°C, and a leaching time of 90 minutes. bioline.org.br Another study reported that leaching with sulfurous acid (H₂SO₃) at 60°C for about 20 hours yielded an 80% alumina extraction from calcined kaolin. 911metallurgist.com

The efficiency of industrial synthesis is a measure of the percentage of alumina extracted from the raw material. Under optimized conditions, an extraction of 68.75% (w/w) of aluminum sulfate from calcined kaolin has been reported. bioline.org.br Other processes claim extraction efficiencies of up to 85%. mdpi.com

Purity is a critical aspect, especially for applications like water treatment. hamunco.com The primary impurity in the kaolin pathway is silica (B1680970), which remains largely insoluble and is removed by filtration. scirp.org911metallurgist.com In the bauxite pathway, iron and titanium oxides are common impurities that can also dissolve in the acid along with the aluminum. medcraveonline.com This necessitates further purification steps. medcraveonline.com

One method to produce high-purity aluminium sulfate involves reacting pure aluminum hydroxide or gamma-phase aluminum oxide with diluted sulfuric acid. hamunco.com Another approach for enhancing purity involves the utilization of industrial sludge and scrap from aluminum material factories. This method can yield high-purity aluminum sulfate with low acidity and heavy metal content. google.com

Table 2: Comparison of Kaolin and Bauxite Pathways for Aluminium Sulfate Production

Feature Kaolin Pathway Bauxite Pathway Citation
Primary Raw Material Kaolinite clay (Al₂Si₂O₅(OH)₄) Bauxite ore (primarily Al(OH)₃ and AlO(OH)) bioline.org.brgoogle.com
Pre-treatment Calcination to form meta-kaolin (Al₂Si₂O₇) Gentle calcination wikipedia.orgscirp.org
Leaching Agent Sulfuric acid (H₂SO₄) or Sulfurous acid (H₂SO₃) Sulfuric acid (H₂SO₄) bioline.org.br911metallurgist.comgoogle.com
Major Impurities Silica (SiO₂) Iron oxides (Fe₂O₃), Titanium dioxide (TiO₂) scirp.orgmedcraveonline.com
Reported Extraction Efficiency 63% - 85% ~85-90% (with fine grinding) mdpi.comgoogle.com
Purity Challenges Removal of insoluble silica Removal of soluble iron and titanium salts scirp.orgmedcraveonline.com

Specialized Synthesis for Nano- and Micro-Structured Aluminium Sulfate Hydrate

The production of aluminium sulfate hydrate with controlled particle size and morphology, particularly at the nano- and micro-scale, is crucial for its application in advanced materials and catalysis. Specialized synthesis techniques have been developed to achieve these specific structural characteristics, including prilling for spherical microparticles and various methods for incorporating aluminium into nanomaterials.

Prilling Techniques for Spherical Particles

Prilling is a mechanical process used to produce uniform, spherical particles from a molten substance. This technique has been successfully applied to aluminium sulfate hydrate to generate droplets in the 2 to 2.5 mm size range. researchgate.net The process involves pumping a molten aluminium sulfate hydrate solution through an orifice, leading to the formation of a liquid jet that breaks up into droplets. These droplets solidify as they fall through a cooling tower, resulting in spherical particles.

The size and characteristics of the resulting spherical particles are influenced by several process parameters, including the geometry of the orifice and the hydrostatic head of the molten liquid. Research has shown that the flow rates of the hydrated aluminium sulfate melt through bores of 0.08 and 0.11 cm were measured for liquid heads ranging from 10 to 100 cm. researchgate.net It was discovered that a 0.8 mm orifice could produce particles in the 2.0–2.5 mm range through the break-up of a liquid jet. researchgate.net The physical properties of the commercial aluminium sulfate melt used in these studies were also characterized, with the aluminium content of the commercial aluminium sulfate hydrate varying between 16% and 17% Al2O3. researchgate.net The viscosity of this product is in the range of 160-260 cP, and its density is between 1.705 and 1.735 g/cm³. researchgate.net

Table 1: Prilling Parameters and Resulting Particle Characteristics for Aluminium Sulfate Hydrate

ParameterValueResulting Particle CharacteristicReference
Orifice Diameter0.8 mm2.0 - 2.5 mm spherical particles researchgate.net
Liquid Head10 - 100 cmVaried flow rates researchgate.net
Melt Viscosity160 - 260 cP- researchgate.net
Melt Density1.705 - 1.735 g/cm³- researchgate.net

Synthesis of Al-Doped Nanomaterials Utilizing Aluminium Sulfate Hydrate

Aluminium sulfate hydrate serves as a critical precursor in the synthesis of various aluminium-doped nanomaterials, where the incorporation of aluminium ions into a host material's lattice can significantly enhance its properties for applications in electronics, catalysis, and energy storage.

One notable application is in the synthesis of aluminium-doped zinc oxide (Al-doped ZnO) nanorods. These materials are of interest for their potential use in optoelectronic devices. In a low-temperature hydrothermal process, Al-doped ZnO nanorod arrays have been grown on silicon substrates. researchgate.net The morphology, density, and surface composition of the resulting nanorods are highly sensitive to the concentration and type of zinc and aluminium precursors used. researchgate.net Research has demonstrated that the best optical properties are achieved for Al-doped ZnO nanorods grown in a 0.04 M zinc acetate (B1210297) dihydrate solution with 5 mM of aluminium sulfate hydrate. researchgate.netcapes.gov.br This improvement in optical properties is attributed to a decrease in oxygen deficiency within the ZnO lattice following the aluminium doping. researchgate.net

Another significant area of research is the synthesis of aluminium-doped manganese oxide (Al-doped MnO₂) nanoparticles. These nanoparticles have potential applications in energy storage devices, supercapacitors, and photocatalysis due to their enhanced electrical conductivity, structural stability, and catalytic activity. aristonpubs.com A successful synthesis has been achieved through a chemical precipitation method using manganese chloride tetrahydrate and aluminium sulfate as precursors, with sodium hydroxide as the precipitating agent. aristonpubs.com Characterization of the resulting nanoparticles confirmed a tetragonal MnO₂ phase with crystallite sizes ranging from 49.75 nm to 92.71 nm and individual particle sizes between 13.34 nm and 22.23 nm. aristonpubs.com The incorporation of aluminium was validated, and the material was found to have a direct bandgap of 3.79 eV. aristonpubs.com

Table 2: Synthesis Parameters and Properties of Al-Doped Nanomaterials Using Aluminium Sulfate Hydrate

Target NanomaterialSynthesis MethodPrecursorsKey Synthesis ParameterResulting Nanomaterial PropertiesReference
Al-doped ZnO NanorodsLow-Temperature HydrothermalZinc acetate dihydrate, Aluminium sulfate hydrate5 mM Aluminium sulfate hydrate in 0.04 M zinc acetate dihydrate solutionImproved optical properties researchgate.netcapes.gov.br
Al-doped MnO₂ NanoparticlesChemical PrecipitationManganese chloride tetrahydrate, Aluminium sulfate, Sodium hydroxide-Crystallite size: 49.75 - 92.71 nm; Particle size: 13.34 - 22.23 nm; Bandgap: 3.79 eV aristonpubs.com

Advanced Crystallographic Analysis of Hydrate Forms

Crystallographic methods are fundamental in determining the three-dimensional arrangement of atoms within the crystal lattice of aluminium sulfate hydrates. These techniques reveal the precise structure of different hydrate forms, which vary in the number and arrangement of water molecules.

X-ray diffraction (XRD) is a primary tool for identifying the specific crystalline phases of aluminium sulfate hydrates and for determining their lattice parameters. Different hydrates exhibit unique diffraction patterns, allowing for their unambiguous identification.

For instance, the mineral alunogen, a naturally occurring form of aluminum sulfate hydrate with a formula of approximately Al₂(SO₄)₃·15.8H₂O, has been characterized using single-crystal XRD. researchgate.net Studies have shown that it crystallizes in the triclinic P-1 space group. researchgate.net Similarly, various synthetic hydrates of aluminum sulfate have been identified through their powder XRD patterns, including Al₂(SO₄)₃·16H₂O (hexadecahydrate) and Al₂(SO₄)₃·12H₂O (metaalunogen). semanticscholar.org

A common related compound, ammonium (B1175870) aluminium sulfate dodecahydrate ((NH₄)Al(SO₄)₂·12H₂O), also known as ammonium alum, crystallizes in the cubic system with the space group Pa3. arizona.eduresearchgate.net The precise determination of lattice parameters through XRD provides foundational data for structural models.

The table below summarizes crystallographic data for several aluminium sulfate hydrate systems obtained from XRD studies.

Compound/Phase NameFormulaCrystal SystemSpace GroupLattice Parameters
AlunogenAl₂(SO₄)₃·15.8H₂OTriclinicP-1a = 7.4194(3) Å, b = 26.9763(9) Å, c = 6.0549(2) Å, α = 90.043(3)°, β = 97.703(3)°, γ = 91.673(3)° researchgate.net
Ammonium Aluminium Sulfate Dodecahydrate(NH₄)Al(SO₄)₂·12H₂OCubicPa3a₀ = 12.242(1) Å arizona.eduresearchgate.net
Methylammonium Aluminium Sulfate Dodecahydrate(NH₃CH₃)Al(SO₄)₂·12H₂OCubicPa3a₀ = 12.322(3) Å arizona.eduresearchgate.net
Aluminium Sulfate HexadecahydrateAl₂(SO₄)₃·16H₂O--PDF No. 49-1096 semanticscholar.org
MetaalunogenAl₂(SO₄)₃·12H₂O--PDF No. 18-0061 semanticscholar.org

Table 1: Crystallographic data for various aluminium sulfate hydrate systems determined by X-ray Diffraction.

Neutron diffraction is a powerful complementary technique to XRD, particularly for determining the positions of hydrogen atoms. This capability is crucial for accurately describing the water of hydration in aluminium sulfate hydrates, including the geometry of the water molecules and the intricate network of hydrogen bonds. researchgate.net

In studies of alums like ammonium aluminium sulfate dodecahydrate, neutron diffraction has been used to refine the positional and thermal parameters of all atoms, including hydrogen. arizona.eduresearchgate.net This level of detail allows for the analysis of disorder in the sulfate groups and provides a comprehensive picture of the hydrogen bonding system that stabilizes the crystal structure. arizona.eduresearchgate.net The technique of neutron diffraction with isotopic substitution (NDIS) is especially valuable for studying the hydration structure of ions in solution and can be applied to understand the hydration shell around the aluminum and sulfate ions. osti.govresearchgate.net The ability to precisely locate hydrogen atoms is key to understanding the role of "zeolitic" water molecules—those not directly coordinated to the aluminum ion but occupying channels within the crystal structure. researchgate.net

Spectroscopic Investigations of Molecular Structure and Bonding

Spectroscopy provides detailed information about the chemical bonds and functional groups within aluminium sulfate hydrates. Vibrational and nuclear magnetic resonance spectroscopy are particularly useful for probing the local environments of the sulfate ions and the hydrated aluminum cations.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in aluminium sulfate hydrates by probing their characteristic vibrational modes. The sulfate ion (SO₄²⁻), the aluminum-oxygen bonds, and the water molecules (O-H bonds) all have distinct vibrational frequencies.

Studies on ammonium aluminium sulfate dodecahydrate have assigned specific bands in the FTIR and Raman spectra to their corresponding molecular vibrations. ijraset.com For example, the symmetric and asymmetric bending and stretching vibrations of the SO₄ group, as well as the stretching and bending modes of N-H and O-H groups, can be clearly identified. ijraset.com FTIR is particularly sensitive to polar bonds like O-H, while Raman spectroscopy can effectively probe the symmetric vibrations of non-polar moieties. sapub.org A band observed around 2500 cm⁻¹ in the infrared spectra of some hydrated aluminum compounds is attributed to water molecules coordinated directly to aluminum. researchgate.net

The table below details the vibrational band assignments for ammonium aluminium sulfate from FTIR and Raman spectroscopy.

Wavenumber FTIR (cm⁻¹)Wavenumber Raman (cm⁻¹)Vibrational Assignment
30983093N-H and O-H stretching ijraset.com
16381635HNH in-plane bending ijraset.com
689-O-H bending ijraset.com
601616Asymmetric bending of SO₄ group ijraset.com
477460Symmetric bending of SO₄ group ijraset.com
-317Symmetric bending of SO₄ group ijraset.com

Table 2: Vibrational band assignments for Ammonium Aluminium Sulphate from FTIR and FT-Raman spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al NMR, is a powerful technique for characterizing the coordination environment of aluminum ions in both solution and the solid state. The chemical shift of the ²⁷Al nucleus is highly sensitive to its local environment.

In aqueous solutions of aluminum sulfate, ²⁷Al NMR can distinguish between different aluminum species that form depending on pH and concentration. nih.govresearchgate.net At low pH, distinct resonance signals are observed for the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺, and the monosulfato complex, [Al(H₂O)₅SO₄]⁺. nih.govresearchgate.net Dimeric species such as [Al₂(OH)₂(H₂O)₈]⁴⁺ can also be identified. nih.govresearchgate.net

Solid-state ²⁷Al NMR studies distinguish between aluminum atoms in different coordination geometries, such as four-coordinate (tetrahedral) and six-coordinate (octahedral) sites. psu.edu While observing the six-coordinate aluminum in basic aluminum sulfates can be challenging due to large quadrupole coupling constants, advanced NMR techniques have enabled the determination of these parameters, providing insight into the electronic environment of the Al sites. psu.edu

Aluminum SpeciesChemical Shift (ppm)Notes
[Al(H₂O)₆]³⁺ (hexaaquaaluminum)~ 0.9Major species in acidic aqueous solution. nih.govresearchgate.net
[Al(H₂O)₅SO₄]⁺~ -2.4Monosulfato complex observed at low pH. nih.govresearchgate.net
[Al₂(OH)₂(H₂O)₈]⁴⁺~ 5.2Dimeric species present in solution. nih.govresearchgate.net
Tetrahedral Al(4) in Al₁₃ clusters~ 70Observed in solid-state NMR of basic aluminum salts. psu.edu

Table 3: ²⁷Al NMR chemical shifts for various aluminum species associated with aluminum sulfate in aqueous and solid states.

Microscopic and Morphological Characterization

The morphology, or external shape, of aluminium sulfate hydrate crystals is a direct reflection of their internal crystal structure and growth conditions. Techniques like polarizing microscopy and scanning electron microscopy (SEM) are used to visualize and characterize these crystal habits.

Research on aluminum sulfate hexadecahydrate (Al₂(SO₄)₃·16H₂O) has revealed its characteristic crystal morphology. researchgate.net When grown from an aqueous solution, it forms hexagonal plate-like crystals. researchgate.net Interestingly, an octagonal plate morphology was observed when the crystals were formed in a vacuum, which transformed into the hexagonal shape when the effect of the solvent was considered. researchgate.net These observations are consistent with theoretical morphology predictions based on the crystal's internal structure. researchgate.net SEM has also been employed to study the surface features and morphology of the solid products resulting from the decomposition of aluminum sulfate, providing insight into the material's texture and porosity. escholarship.org

Field-Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Morphology

Field-Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the microstructure and morphology of aluminium sulfate hydrates. These methods provide high-resolution imaging that reveals details about crystal shape, size distribution, and aggregation.

Research on basic aluminium sulfate (BAS) crystals synthesized via a hydrothermal strategy demonstrates the utility of these techniques. rsc.org FE-SEM imaging of these samples shows well-defined, cubic-like microcrystals. rsc.org Further analysis using TEM confirms the single-crystal nature of these cubic structures. rsc.org Time-dependent experiments tracked by these microscopy techniques reveal that the formation of these crystals occurs through the initial generation of amorphous nanoparticles, which then self-assemble into the final crystalline morphology. rsc.org

In studies involving the thermal decomposition of aluminium sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O), Scanning Electron Microscopy (SEM) is used to observe the changes in crystal form and morphology throughout the pyrolysis process. researchgate.net This analysis is crucial for understanding the structural transformations that occur during dehydration and decomposition stages. researchgate.net Similarly, SEM and TEM have been utilized to investigate the microstructure of related aluminium-containing phases, such as the Al-containing Fe(OH)₃ gel phase in calcium sulfoaluminate cement, providing insights into how aluminium substitution affects crystal structure and morphology. ascelibrary.org

The following table summarizes key findings from FE-SEM and TEM studies on aluminium sulfate hydrate and related materials.

Technique Material Key Findings Reference
FE-SEMBasic Aluminium Sulfate (BAS)Revealed well-defined, cubic-like microcrystals. rsc.org
TEMBasic Aluminium Sulfate (BAS)Confirmed the single-crystal nature of the cubic microcrystals. rsc.org
SEMAluminium Sulfate OctadecahydrateStudied the change characteristics of crystal form and morphology during pyrolysis. researchgate.net
SEM/TEMAl-containing Fe(OH)₃ gelCharacterized the microstructure to determine the influence of Al substitution on crystal parameters. ascelibrary.org

Atomic Force Microscopy (AFM) for Surface Interactions

Atomic Force Microscopy (AFM) is a versatile tool for probing the forces at the interface between surfaces and solutions, providing a fundamental understanding of surface interactions in the presence of aluminium sulfate hydrates. These measurements are particularly relevant in applications like water treatment, where aluminium sulfate is used as a coagulant.

Studies using AFM have measured the interaction forces between various silica surfaces in aqueous solutions of aluminium sulfate. nih.govresearchgate.net The research aimed to understand the role of hydrated aluminium species on the coagulation of negatively charged colloids. nih.gov It was discovered that at concentrations typically used in water treatment (e.g., 150 microM aluminium from Al₂(SO₄)₃·16H₂O), the presence of aluminium sulfate generally induced strong, long-range repulsive forces between the silica surfaces. nih.govresearchgate.net This repulsion is linked to a reversal in the surface charge of the silica, as confirmed by streaming potential measurements. nih.gov

Interestingly, the nature of the interaction could change dramatically under certain conditions. For instance, when borosilicate glass beads were used as one of the surfaces, the interaction force became strongly attractive after the system was flushed with deionized water. nih.gov This attraction was attributed to the charge nonuniformity of the aluminium hydrates that had adsorbed onto the glass surface. nih.gov These findings suggest that the coagulation mechanism is complex, involving the microstructure of the adsorbed hydrated aluminium layers. nih.gov In comparative studies with other trivalent metal sulfates, AFM force-separation curves for aluminium sulfate solutions exhibited strong repulsive forces at most distances, with a small attractive force minimum at separations less than 5 nm. researchgate.net

The data table below outlines the research findings from AFM studies on surface interactions in aluminium sulfate solutions.

Surfaces Studied Aluminium Sulfate Concentration Observed Interaction Force Proposed Mechanism Reference
Silica Bead vs. Silica Wafer150 µM AlStrong, long-range repulsionAdsorption of hydrated aluminium species leading to surface charge reversal. nih.gov
Borosilicate Glass Bead vs. Silica Wafer150 µM AlStrong, long-range repulsionAdsorption of hydrated aluminium species. nih.gov
Borosilicate Glass Bead vs. Silica Wafer (after flushing)Residual adsorbed layerStrong attractionCharge nonuniformity of the adsorbed aluminium hydrates on the glass surface. nih.gov
Colloidal AluminaNot specifiedStrong repulsive forces at most separation distances; small attractive force minimum at <5 nm.Comparison with other trivalent metal sulfates to understand coagulant roles. researchgate.net

Thermochemical Behavior and Dehydration Kinetics of Aluminium Sulfate Hydrates

Thermal Decomposition Pathways and Endothermic Processes

The thermal decomposition of aluminium sulfate (B86663) hydrates, particularly the common octadecahydrate form (Al₂(SO₄)₃·18H₂O), is characterized by a series of endothermic reactions. These processes involve the sequential removal of water molecules (dehydration) followed by the decomposition of the anhydrous salt at higher temperatures.

Research has shown that the decomposition of Al₂(SO₄)₃·18H₂O to aluminium oxide (Al₂O₃) occurs in four main endothermic stages. researchgate.net The initial three stages are dehydration reactions, while the final stage is the decomposition of the anhydrous aluminium sulfate. researchgate.net One common pathway for the dehydration of Al₂(SO₄)₃·18H₂O involves the loss of 18 water molecules in three major steps: the first stage sees the loss of two water molecules, the second stage the loss of ten, and the third stage the loss of the remaining six. researchgate.net Another study describes the thermal dehydration as a two-stage process, with the first stage occurring between 90°C and 300°C, involving the loss of 13 water molecules, and the second stage between 300°C and 380°C, with the loss of the remaining 2 water molecules.

The temperature ranges for these dehydration steps can vary depending on factors such as heating rate and atmospheric conditions. However, a general overview of the temperature ranges for the multi-stage dehydration and final decomposition is presented in the table below.

Table 1: Temperature Ranges for the Thermal Decomposition of Aluminium Sulfate Hydrate (B1144303)

Decomposition Stage Temperature Range Process
Dehydration Stage 1 90°C - 300°C Loss of ~13 H₂O
Dehydration Stage 2 300°C - 380°C Loss of ~2 H₂O

Note: The specific number of water molecules lost in each stage and the corresponding temperature ranges can vary based on experimental conditions.

During the multi-stage dehydration of aluminium sulfate octadecahydrate, several intermediate hydrate phases are formed. The identification of these phases is crucial for understanding the complete decomposition pathway. Various stable aluminium sulfate hydrates have been reported, with the number of water molecules (n) ranging from 0 to 18.

Some of the commonly identified intermediate hydrates include:

Aluminium sulfate hexadecahydrate (Al₂(SO₄)₃·16H₂O)

Aluminium sulfate tetradecahydrate (Al₂(SO₄)₃·14H₂O)

Aluminium sulfate nonahydrate (Al₂(SO₄)₃·9H₂O)

The formation and stability of these intermediates are dependent on the temperature and water vapor pressure. For instance, an exothermic transition has been observed around 400°C during the thermal dehydration of highly crystalline Al₂(SO₄)₃·16H₂O, Al₂(SO₄)₃·14H₂O, and Al₂(SO₄)₃·9H₂O when heating is conducted in a vacuum.

The final solid product of the dehydration process, before the onset of sulfate decomposition, is anhydrous aluminium sulfate (Al₂(SO₄)₃). Further heating of this anhydrous salt leads to its decomposition into γ-alumina (γ-Al₂O₃) and sulfur trioxide (SO₃) at temperatures typically ranging from 580°C to 900°C. researchgate.net

Kinetic Modeling of Dehydration Processes

The study of the kinetics of the dehydration of aluminium sulfate hydrates provides valuable insights into the reaction mechanisms and the energy barriers associated with these processes. Kinetic modeling allows for the determination of key parameters such as activation energy, which is essential for process design and optimization.

Isoconversional methods, also known as model-free methods, are widely used to determine the activation energy (Ea) of solid-state reactions, such as the dehydration of aluminium sulfate hydrates, without assuming a particular reaction model. These methods are based on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. Commonly employed isoconversional methods include the Ozawa-Flynn-Wall (OFW), Kissinger-Akahira-Sunose (KAS), and Friedman methods.

Studies on the thermal decomposition of Al₂(SO₄)₃·18H₂O have utilized these methods to calculate the activation energies for the different dehydration stages. The activation energy values have been found to vary for each stage and even for sub-stages within a major dehydration step, indicating that the dehydration process occurs through different mechanisms. For example, in one study, the average activation energy for different sub-stages of the third dehydration step, calculated using Ozawa, KAS, and Isoconversional methods, were found to be significantly different, with values of 49.20, 350.66, and 199.04 kJ mol⁻¹, respectively.

Kinetic data obtained from thermogravimetric analysis can be used to elucidate the reaction mechanisms governing the dehydration process. By fitting the experimental data to various solid-state reaction models, the most probable mechanism can be identified.

For the dehydration of a related compound, aluminium sulfate pentadecahydrate (B1178734) (Al₂(SO₄)₃·15H₂O), a two-stage process was identified. The mechanism for the first stage of dehydration was found to be a three-dimensional diffusion model (D3), which describes a process where the rate is controlled by the diffusion of the gaseous product (water vapor) through the solid product layer. The second stage of dehydration was best described by a random nucleation and subsequent growth model (A3), where the reaction proceeds through the formation and growth of new phase nuclei.

Table 2: Proposed Reaction Mechanisms for the Dehydration of Aluminium Sulfate Hydrate

Dehydration Stage Proposed Reaction Model Description
First Stage Three-dimensional diffusion (D3) Rate controlled by diffusion of water vapor through the product layer.

Note: These mechanisms were identified for Al₂(SO₄)₃·15H₂O and are considered indicative for other aluminium sulfate hydrates.

Applications in Thermochemical Heat Storage Systems

The reversible hydration and dehydration of aluminium sulfate hydrates make them promising candidates for thermochemical heat storage (TCHS) systems. These systems store thermal energy in the form of chemical potential, which can be released upon demand through the exothermic hydration reaction. The high enthalpy of the phase transition associated with the dehydration of aluminium sulfate contributes to a high heat storage capacity.

Aluminium sulfate is considered a promising material for low-temperature TCHS, with potential operating temperatures between 80°C and 125°C under atmospheric pressure. The reversible reaction can be represented as:

Al₂(SO₄)₃ (s) + nH₂O (g) ⇌ Al₂(SO₄)₃·nH₂O (s) + Heat

During the charging phase, thermal energy (e.g., from solar collectors or industrial waste heat) is used to dehydrate the salt, storing the energy in the chemical bonds of the anhydrous aluminium sulfate. The stored heat can be released in the discharging phase by exposing the anhydrous salt to water vapor, which triggers the exothermic hydration reaction.

One of the key performance metrics for a TCHS material is its heat storage capacity. For aluminium sulfate heptadecahydrate (Al₂(SO₄)₃·17H₂O), the enthalpy of fusion has been calculated, corresponding to a storage capacity of approximately 183 J/g.

Table 3: Thermochemical Heat Storage Properties of Aluminium Sulfate Hydrate

Property Value
Potential Operating Temperature 80°C - 125°C

The development of efficient and stable TCHS systems based on aluminium sulfate hydrates is an active area of research, with ongoing efforts to optimize reaction kinetics, improve long-term stability, and design effective reactor configurations.

Reversible Chemical Reactions for Energy Storage

Thermochemical heat storage utilizes a reversible chemical reaction to store thermal energy. In the case of aluminium sulfate hydrate, heat is applied to the hydrated salt, causing it to release its water molecules in an endothermic process (dehydration). This "charges" the system, storing the input energy in the chemical bonds of the resulting anhydrous or lower-hydrated aluminium sulfate. The energy can be stored for long periods with minimal heat loss. researchgate.net When heat is needed, the anhydrous salt is exposed to water vapor, triggering an exothermic reaction (hydration) that releases the stored heat. e3s-conferences.org

The general reversible reaction for a metal sulfate hydrate can be expressed as: M₂(SO₄)₃·xH₂O(s) + Heat ⇌ M₂(SO₄)₃(s) + xH₂O(g)

For aluminium sulfate, the most stable hydrated form is Al₂(SO₄)₃·18H₂O. researchgate.net The dehydration process occurs in multiple stages, with various lower hydrates being formed as intermediates. researchgate.net Studies have shown that the dehydration of Al₂(SO₄)₃·18H₂O is a multi-step process, with distinct stages of water loss occurring at different temperature ranges. researchgate.netresearchgate.net For instance, one study found a two-stage process, with the first stage occurring between 90°C and 300°C, involving the loss of 13 water molecules, and a second stage between 300°C and 380°C with the loss of 2 more water molecules. researchgate.netresearchgate.net

The hydration/dehydration reactions of aluminium sulfate are reversible between 30°C and 200°C at a relatively low partial pressure of water vapor (0.02 atm). acs.orgnih.gov This characteristic makes it suitable for low-temperature applications, such as storing solar thermal energy or industrial waste heat. researchgate.net

Table 1: Dehydration Stages of Aluminium Sulfate Hydrate

Dehydration Stage Temperature Range (°C) Water Molecules Lost (per formula unit) Activation Energy (kJ/mol)
First Stage 90 - 300 ~13 30.8 - 33.2
Second Stage 300 - 380 ~2 ~235

This table is interactive. Data is compiled from research on the thermal dehydration kinetics of aluminium sulfate hydrates. researchgate.netresearchgate.net

Material Performance and Optimization in Heat Storage Cycles

The performance of aluminium sulfate hydrate as a thermochemical storage material is evaluated based on several key parameters, including energy density, thermal conductivity, and stability over repeated charging and discharging cycles. researchgate.net Salt hydrates, in general, are favored for low-temperature heat storage due to their high theoretical energy storage densities, which can range from 400 to 870 kWh/m³. researchgate.net

Research has demonstrated that creating composite materials can significantly improve performance. For example, a composite sorbent with 8 wt% expanded graphite-doped aluminium sulfate showed a thermal conductivity of 6.92 W/(m·K) and an energy density of 1,120 kJ/kg. researchgate.net Furthermore, this composite maintained approximately 90% of its original energy capacity after ten consecutive charging (dehydration) and discharging (hydration) cycles, indicating good stability. researchgate.net

Another study focused on developing a composite phase change material (CPCM) based on aluminium ammonium (B1175870) sulfate dodecahydrate (AASD), a related compound. By adding multiple additives, including exfoliated graphite (B72142) (XG) and carbon fiber (CF), researchers were able to achieve good thermal reliability. Over 30 thermal cycles, the latent heat of this composite remained in the range of 180.9–220.9 J/g, demonstrating excellent thermal stability. researchgate.net

Optimization strategies often involve:

Composite Formulation: Adjusting the weight percentage of additives like expanded graphite to balance thermal conductivity and energy storage density. researchgate.net

Additives for Stability: Incorporating thickening or gelling agents to prevent phase separation and ensure the material remains homogenous through repeated cycles. researchgate.net

Structural Enhancement: Using porous host materials to improve heat and mass transfer, which is crucial for efficient charging and discharging of the heat storage system. researchgate.net

Table 2: Performance Metrics of Aluminium Sulfate Hydrate Composites

Composite Material Thermal Conductivity (W/(m·K)) Energy Density (kJ/kg) Cycle Stability
8 wt% EG-doped Aluminium Sulfate 6.92 1,120 ~90% capacity after 10 cycles
AASD/2 wt% XG/2 wt% CF Composite Not Reported 180.9–220.9 J/g (Latent Heat) Stable over 30 cycles

This table is interactive and showcases data from studies on enhancing the performance of aluminium sulfate-based materials for thermal energy storage. researchgate.netresearchgate.net

While aluminium sulfate hydrate shows significant promise, further research is needed to optimize its long-term stability and performance for practical, large-scale applications in seasonal heat storage and waste heat recovery. researchgate.netresearchgate.net

Aqueous Chemistry and Hydrolysis Mechanisms of Aluminium Sulfate Hydrate

Hydrolysis Products and Speciation in Aqueous Solutions

When aluminium sulfate (B86663) hydrate (B1144303) is introduced into an aqueous environment, the hydrated aluminum ions, [Al(H₂O)₆]³⁺, undergo hydrolysis. This process involves the deprotonation of coordinated water molecules, leading to the formation of a diverse array of monomeric and polymeric species. The extent and nature of this speciation are highly dependent on factors such as pH, concentration, and the presence of other ions.

The hydrolysis of the [Al(H₂O)₆]³⁺ ion is a stepwise process that begins with the formation of monomeric hydroxoaluminum species. As the pH of the solution increases, coordinated water molecules are deprotonated, leading to the formation of species such as [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺. nih.gov Further deprotonation can lead to the precipitation of amorphous aluminum hydroxide (B78521), Al(OH)₃. yuncangchemical.comwikipedia.org

These initial monomeric species can then undergo polymerization to form larger, more complex polynuclear hydroxo-aluminum complexes. usgs.govillinois.edu This polymerization occurs through olation, a process where hydroxyl bridges form between aluminum centers. This results in the formation of dimers, such as [Al₂(OH)₂(H₂O)₈]⁴⁺, and higher-order oligomers. researchgate.net One of the most significant polymeric species identified is the ε-Keggin polyoxocation, [Al₁₂(AlO₄)(OH)₂₄(H₂O)₁₂]⁷⁺, commonly referred to as Al₁₃. lebensraumwasser.com The formation of these polynuclear complexes is a critical aspect of the coagulation process in water treatment. illinois.edu The sulfate ion can also participate in complex formation, leading to the precipitation of various aluminum hydroxysulfate minerals under acidic conditions, such as jurbanite (Al(SO₄)(OH)·5H₂O) and basaluminite (Al₄(SO₄)(OH)₁₀·5H₂O). usgs.gov

Species TypeExamplesFormation Conditions
Monomeric[Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺Low pH
Polymeric[Al₂(OH)₂(H₂O)₈]⁴⁺, [Al₁₂(AlO₄)(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃)Increasing pH, aging
PrecipitatesAmorphous Al(OH)₃, Jurbanite, BasaluminiteNear-neutral to alkaline pH (for Al(OH)₃), acidic pH with sulfate (for hydroxysulfates)

The pH of the aqueous solution is the primary factor governing the speciation of aluminum. nih.govresearchgate.net At low pH values (typically below 4), the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺, is the predominant species. As the pH increases into the acidic to neutral range (approximately 4 to 7), hydrolysis proceeds, leading to the formation of monomeric and then polymeric hydroxoaluminum cations. researchgate.netjianhengchem.com The optimal pH range for the coagulation performance of aluminum sulfate is generally between 5.5 and 7.5, where the formation of aluminum hydroxide precipitates is favored. jianhengchem.com If the pH is too low, the aluminum ions may remain in their hydrated form and not effectively hydrolyze to form coagulating species. jianhengchem.com Conversely, at high pH values (alkaline conditions), the soluble aluminate ion, [Al(OH)₄]⁻, becomes the dominant species. nih.gov

The nature of the counter-ion also plays a significant role in the hydrolysis process. The sulfate ion (SO₄²⁻), being a divalent anion, can form inner-sphere complexes with the aluminum ion, such as [Al(H₂O)₅SO₄]⁺. researchgate.net This complexation can influence the rate and extent of hydrolysis and the types of polymeric species that are formed. researchgate.net The presence of sulfate can lead to the formation of specific aluminum hydroxysulfate precipitates, which can control aluminum solubility in acidic environments. usgs.gov Studies have shown that the type of salt and counter-ion at the same concentration and pH can influence the hydrolysis products formed. researchgate.net

pH RangePredominant Aluminum SpeciesKey Processes
&lt; 4.0[Al(H₂O)₆]³⁺Minimal hydrolysis
4.0 - 7.0[Al(OH)(H₂O)₅]²⁺, [Al₂(OH)₂(H₂O)₈]⁴⁺, Al(OH)₃ (precipitate)Hydrolysis, polymerization, precipitation
&gt; 7.0[Al(OH)₄]⁻Formation of soluble aluminate

Theoretical and Computational Chemistry Approaches to Hydrolysis

To gain a deeper, molecular-level understanding of the complex hydrolysis and polymerization reactions of aluminum sulfate hydrate, researchers employ a range of theoretical and computational chemistry methods. These approaches allow for the investigation of the structures, energetics, and dynamic behavior of the various aluminum species in aqueous solution.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules and materials. rsc.org In the context of aluminum hydrolysis, DFT calculations are used to determine the geometries, stabilities, and vibrational frequencies of various monomeric and polymeric aluminum hydroxo-sulfate complexes. oulu.firesearchgate.net By calculating the relative energies of different isomers and conformations, DFT can help to identify the most stable structures in both the gas phase and in solution. oulu.firesearchgate.net These calculations have been instrumental in understanding the structural characteristics of hydrolysis products, including dimeric, trimeric, and tetrameric aluminum (chloro)hydroxides and their sulfate analogues. oulu.fi DFT studies have also been used to investigate the arrangement of water molecules in the first and second hydration shells of aluminum complexes and to calculate hydrolysis constants. researchgate.net

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that allows for the simulation of the time evolution of a system of atoms and electrons, treating the electronic structure with quantum mechanics (typically DFT). wikipedia.org CPMD simulations are particularly valuable for studying the dynamic processes of hydrolysis in an aqueous environment. oulu.fi These simulations can track the spontaneous association and dissociation of water molecules, the formation and breaking of chemical bonds, and the conformational changes of aluminum complexes over time. oulu.fi For instance, CPMD has been used to investigate the hydrolysis, stability, and dynamics of dimeric and pentameric aluminum (chloro)hydroxides in water, revealing significant topological changes and associative hydration reactions in the primary hydration shell. oulu.firesearchgate.net This method has also been employed to study the deprotonation and dehydration processes in the hydrolysis of Al³⁺ by using a constrained molecular dynamics approach. nih.gov

The Conductor-like Screening Model (COSMO) is a continuum solvation model used to approximate the effect of a solvent on a solute molecule. scm.comscm.com In this model, the solute is placed in a cavity within a dielectric continuum that represents the solvent. scm.com COSMO is frequently used in conjunction with DFT calculations to provide a more realistic description of the behavior of molecules in solution by accounting for electrostatic interactions with the solvent. oulu.firesearchgate.net For the study of aluminum hydrolysis, COSMO has been employed to investigate the stability of gas-phase optimized structures in an aquatic environment. oulu.firesearchgate.net By comparing the energies of different species in the gas phase and in solution, COSMO can help to predict how the solvent influences the equilibrium between various hydrolysis products. researchgate.net

Interactions with Organic and Inorganic Species in Solution

When dissolved in water, aluminum sulfate hydrate undergoes hydrolysis, forming various aluminum hydroxide species. These species are crucial for the removal of impurities from water. The interaction with dissolved organic and inorganic matter is complex and can involve several mechanisms. For instance, dissolved organic matter can form organometallic complexes with metal ions, contributing to water color and other quality issues; aluminum sulfate can promote the precipitation of these complexes mdpi.com. Similarly, it facilitates the coagulation and flocculation of suspended particles to which dissolved ions may be bound, leading to their removal mdpi.com. In the pulp and paper industry, aluminum sulfate reacts with organic components like lignin and cellulose derivatives to create a hydrophobic layer on paper fibers alumsulphate.com.

Adsorption and Complexation Mechanisms with Phenolic Compounds

The removal of phenolic compounds, such as phenol and catechol, from aqueous solutions by aluminum sulfate hydrate is a process influenced by several reaction parameters, including pH and coagulant dose researchgate.net. Research indicates that the efficiency of this process is dependent on the number and position of hydroxyl (OH) groups on the phenol molecules researchgate.net.

The primary mechanisms involved in the interaction between aluminum sulfate hydrate's hydrolysis products and phenolic compounds are:

Physical Adsorption : Phenolic compounds can be physically adsorbed onto the surface of the aluminum hydroxide flocs that are formed when aluminum sulfate is added to water researchgate.net.

Ligand Exchange : A chemical interaction where the phenolic compounds act as ligands, exchanging with water molecules or hydroxyl groups in the coordination sphere of the aluminum ions at the floc surface.

Complexation : The formation of complexes between the aluminum species and the phenolic compounds on the surface of the aluminum hydroxide precipitate researchgate.net.

Studies have shown that the addition of inorganic salts can enhance the removal efficiency of these phenolic compounds and affect the optimal pH range for coagulation researchgate.net.

Role in Coagulation and Flocculation Processes: Charge Neutralization vs. Sweep Flocculation

Aluminum sulfate is a widely used coagulant in water and wastewater treatment, promoting the aggregation of suspended particles through a process of coagulation and flocculation wikipedia.orgwcs-group.co.ukwatconman.org. This process destabilizes colloidal particles, allowing them to clump together into larger aggregates, or "flocs," which can then be more easily removed by sedimentation or filtration yuncangchemical.commdpi.com. The effectiveness of coagulation is governed by two primary mechanisms: charge neutralization and sweep flocculation mdpi.comugent.be.

Charge Neutralization

This mechanism is predominant at lower pH levels and lower coagulant dosages mdpi.comnih.gov. Most colloidal particles suspended in natural water carry a negative surface charge, which causes them to repel each other and remain in a stable suspension alliancechemical.com. When aluminum sulfate hydrate is introduced to the water, it releases positively charged trivalent aluminum ions (Al³⁺) alliancechemical.com. During a rapid mixing phase, these ions neutralize the negative charge on the surface of the colloidal particles alliancechemical.com. With the repulsive forces eliminated, the particles can approach each other and begin to aggregate into small "microflocs" wcs-group.co.ukalliancechemical.com. This mechanism is particularly advantageous for processes like direct filtration and results in lower sludge production mdpi.com.

Sweep Flocculation

Also known as enmeshment, sweep flocculation occurs at higher coagulant dosages and typically at a near-neutral pH mdpi.comnih.govglobalscientificjournal.com. In this process, a sufficient amount of aluminum sulfate is added to exceed the solubility of aluminum hydroxide alliancechemical.com. This leads to the formation of a gelatinous, sticky precipitate of aluminum hydroxide (Al(OH)₃) wikipedia.orgalliancechemical.com. As these web-like flocs form and settle, they physically entrap or "sweep" the colloidal particles and other impurities from the water ugent.beglobalscientificjournal.com. While effective, this mechanism generates a significantly larger volume of sludge compared to charge neutralization wcs-group.co.ukmdpi.com.

The selection between these two mechanisms depends on various factors, including the characteristics of the raw water (like turbidity and alkalinity), the desired treatment outcome, and operational costs charlotte.edu. The transition from charge neutralization to sweep flocculation is primarily driven by the increase in coagulant dosage nih.gov.

CharacteristicCharge NeutralizationSweep Flocculation
Primary Mechanism Neutralization of surface charge on colloids by Al³⁺ ions alliancechemical.comEntrapment of colloids within a precipitate of aluminum hydroxide (Al(OH)₃) ugent.bealliancechemical.com
Optimal pH Lower, typically acidic (pH < 6.5) mdpi.comnih.govNear-neutral (pH 6.5 - 8.0) mdpi.comnih.gov
Coagulant Dosage Lower mdpi.comnih.govHigher mdpi.comnih.gov
Sludge Production Lower mdpi.comHigher wcs-group.co.ukmdpi.com
Floc Characteristics Smaller, denser microflocs mdpi.comLarger, gelatinous, web-like flocs alliancechemical.com
Application More common in direct filtration processes mdpi.comMore common in conventional treatment with sedimentation mdpi.com

Advanced Applications and Mechanistic Studies of Aluminium Sulfate Hydrate

Role in Water and Wastewater Treatment: Beyond Basic Coagulation

Aluminium sulfate (B86663) hydrate (B1144303), commonly known as alum, is a cornerstone coagulant in water and wastewater treatment. Its application extends beyond simple clarification to address a complex array of contaminants through sophisticated chemical and physical mechanisms. nhmrc.gov.aualliancechemical.com When added to water, aluminium sulfate dissociates, releasing trivalent aluminium ions (Al³⁺) which then hydrolyze to form a series of aqueous aluminium species, including gelatinous aluminium hydroxide (B78521) (Al(OH)₃). almawatech.comwikipedia.orgchemtoll.co.za These species are instrumental in the coagulation-flocculation process, which destabilizes and aggregates suspended and dissolved impurities for subsequent removal. chemtoll.co.zayuncangchemical.com

The efficacy of aluminium sulfate hydrate in purifying water stems from several key mechanisms that target different types of impurities.

Turbidity Removal: The removal of suspended particles that cause turbidity, such as clay, silt, and other colloids, occurs primarily through two mechanisms: charge neutralization and sweep flocculation. mdpi.com

Charge Neutralization: Most colloidal particles in natural water carry a negative surface charge, which causes them to repel each other and remain suspended. alliancechemical.com The positively charged aluminium ions (Al³⁺) and their hydrolysis products neutralize this negative charge, allowing the particles to collide and aggregate. alliancechemical.commdpi.comresearchgate.net This mechanism is most effective at lower pH levels and requires lower coagulant doses. mdpi.com

Sweep Flocculation: At higher doses and a pH range of 6.5-7.5, aluminium sulfate precipitates as amorphous aluminium hydroxide. nhmrc.gov.au These gelatinous precipitates, or "flocs," physically enmesh and entrap colloidal particles as they settle, effectively sweeping them from the water column. nhmrc.gov.auchemtoll.co.zamdpi.com

Organic Matter Removal: Aluminium sulfate is effective at removing natural organic matter (NOM), which includes precursors to disinfection by-products. nhmrc.gov.au The removal of organic compounds like polyphenols and aromatic compounds is achieved through the coagulation process, where organic molecules are adsorbed onto and enmeshed within the aluminium hydroxide flocs. chemtoll.co.zanih.gov Enhanced coagulation, which involves using higher alum doses at a lower pH (5.5–6.2), is specifically employed to maximize the removal of dissolved organic carbon (DOC). nhmrc.gov.au Studies on highly polluted cork processing wastewater have shown removal capacities of 20-55% for Chemical Oxygen Demand (COD), 28-89% for polyphenols, and 29-90% for aromatic compounds using aluminium sulfate. nih.gov

Heavy Metals Removal: The coagulation-flocculation process with aluminium sulfate also facilitates the removal of heavy metals. semanticscholar.org This is achieved as metal ions are adsorbed onto the surface of the aluminium hydroxide flocs or co-precipitated with them, allowing for their removal during the sedimentation phase.

To maximize the efficiency and cost-effectiveness of water treatment, it is crucial to optimize the coagulation-flocculation process. Response Surface Methodology (RSM) is a statistical tool used to design experiments, build models, and determine the optimal conditions for a process by evaluating the effects of several factors simultaneously. sswm.infosswm.inforesearchgate.net For treatment with aluminium sulfate, key parameters investigated include coagulant dosage, pH, and alkalinity. sswm.inforesearchgate.net

RSM allows treatment plant operators to identify the ideal settings for these variables with a reduced number of trials. sswm.infosswm.info For example, one study using RSM determined that the optimal conditions for turbidity removal were a coagulant dosage of 0.6 mg/L, a pH of 6.5, and an initial turbidity of 300 NTU, which resulted in a 92.60% removal efficiency. researchgate.net Another optimization study identified distinct optimal conditions for the removal of different contaminants, highlighting the complexity of the process. researchgate.net

Table 1: Optimal Coagulation Conditions Determined by Response Surface Methodology (RSM) for Various Contaminants researchgate.net
Response (Contaminant)Optimal pHOptimal Alum Dose (mg/L)Optimal Alkalinity (mg/L)
Turbidity7.080.080.0
Colour6.570.090.0
Residual Aluminium7.063.280.0
Phenanthrene6.280.080.0

Beyond common impurities, aluminium sulfate hydrate also interacts with more specific dissolved substances like organic nitrogen and silica (B1680970).

Dissolved Organic Nitrogen (DON): Coagulation with aluminium sulfate can effectively remove DON from surface waters. nih.govelsevierpure.com The amount of DON removed is often comparable to the removal of dissolved organic carbon (DOC). nih.govelsevierpure.com The efficiency of DON removal can be further enhanced by using a cationic polymer in conjunction with aluminium sulfate, which can increase removal by an additional 15% to 20%. nih.gov The process preferentially removes the highest molecular weight fractions of DON. nih.gov Indirectly, the addition of alum can lower the water's pH, which shifts the equilibrium from toxic ammonia (B1221849) (NH₃) to less harmful ammonium (B1175870) (NH₄⁺). alumsulphate.com By removing organic matter, the coagulation process also reduces the substrate available for nitrifying bacteria, which can slow the conversion of ammonia to nitrate (B79036). alumsulphate.com

Silica: The interaction between hydrated aluminium species and silica surfaces is critical for understanding the coagulation of negatively charged oxide colloids. Atomic force microscopy (AFM) studies have investigated these interactions. nih.gov In solutions containing aluminium sulfate at concentrations typical for water treatment, strong, long-range repulsive forces were observed between various silica surfaces. This is accompanied by a reversal in the sign of the surface charge from negative to positive. This indicates that hydrated aluminium species adsorb onto the silica surfaces, modifying their surface properties and influencing the aggregation process. nih.gov

Cement and Construction Materials Science

In the field of construction materials, aluminium sulfate hydrate serves as a key additive, primarily used as an alkali-free accelerator in cement and concrete. researchgate.netmdpi.com Its inclusion significantly alters the chemical reactions governing the setting and hardening of cement-based materials. researchgate.netresearchgate.net

The addition of aluminium sulfate to Portland cement has a pronounced effect on its hydration process, accelerating the setting and hardening, particularly at early ages. researchgate.netresearchgate.net This makes it valuable for applications like shotcrete where rapid strength development is required. researchgate.net

Acceleration of Setting Time: Aluminium sulfate shortens both the initial and final setting times of cement. researchgate.netnih.gov This effect is dose-dependent; higher concentrations lead to a stronger accelerating effect. researchgate.net

Early Strength Development: It promotes early-age strength by stimulating the hydration reactions that form the structural backbone of the hardened paste. researchgate.netresearchgate.net

Hydration Kinetics: Isothermal calorimetry shows that aluminium sulfate stimulates early hydration by shortening the induction period and significantly accelerating the hydration of tricalcium aluminate (C₃A). mdpi.comresearchgate.net However, it can have a retarding effect on the later-stage hydration of tricalcium silicate (B1173343) (C₃S), which can lead to a weakening of long-term strength. researchgate.netnih.gov This retardation is attributed to the formation of a dense layer of hydration products on the surface of silicate particles, hindering their further reaction. nih.gov

The primary mechanism by which aluminium sulfate influences cement hydration is through the rapid formation of a mineral called ettringite. researchgate.netresearchgate.netresearchgate.net

Chemical Reaction: When added to the cement paste, aluminium sulfate hydrate dissolves, providing aluminium (Al³⁺) and sulfate (SO₄²⁻) ions. researchgate.net These ions react with calcium ions (Ca²⁺) and hydroxide ions (OH⁻), which are present from the dissolution of lime and calcium silicate phases in the cement, to form ettringite. researchgate.neticcc-online.org The chemical formula for ettringite is Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O. uky.edu The formation is an exothermic reaction that further promotes the hydration process. researchgate.netresearchgate.net

Microstructural Impact: The rapid formation of ettringite, which precipitates as fine, needle-like crystals, creates a tight mesh structure within the cement paste. researchgate.netresearchgate.net This crystalline network contributes to the early stiffening and strength gain of the material. researchgate.net The main hydrate formed when using an aluminium sulfate-based accelerator is ettringite. researchgate.netmdpi.com This accelerated and massive formation of ettringite fills the pore space in the paste, contributing to its rapid hardening. mdpi.com

Impact on Pore Structure and Compressive Strength of Cement Pastes

The incorporation of aluminium sulfate hydrate as an admixture in cement pastes has a discernible impact on the material's microstructure and mechanical properties. Research indicates that the addition of aluminum sulfate can significantly reduce the setting time and increase the compressive strength of cement paste. researchgate.netscilit.comjst.go.jp This is attributed to the promotion of ettringite formation in the initial stages of hydration. researchgate.net

Studies have shown that while early compressive strength is improved, the long-term strength may be weakened. researchgate.net For instance, one study found that a 3% dosage of aluminum sulfate increased the 1-day strength of concrete by 36.4% but led to an 8.3% decrease in the 28-day strength. researchgate.net The loss in later-stage strength is sometimes attributed to the formation of expansive products that can disrupt the hardened cement matrix over time. researchgate.net

The influence of aluminium sulfate on the pore structure is complex. It has been observed that its addition can lead to the generation of more nano-scale pores, specifically those with a diameter smaller than 10 nm. researchgate.netscilit.com This refinement of the pore structure can contribute to the increased early strength. The polypropylene (B1209903) fibers, when used in conjunction with aluminum sulfate, can further modify the pore structure distribution and reduce porosity, thereby enhancing the impermeability of the concrete. researchgate.net

The synergistic effect of aluminium sulfate with other compounds, such as sodium sulfate, has also been investigated. A combination of 1.0% aluminum sulfate and 1.5% sodium sulfate resulted in a 21.3% increase in 3-day compressive strength and a 29.7% increase in 28-day compressive strength compared to a control group. researchgate.net

Table 1: Effect of Aluminium Sulfate (AS) on Cement Paste Properties

Property Observation Source(s)
Setting Time Significantly reduced with the addition of AS. researchgate.netscilit.comresearchgate.net
Compressive Strength (Early) Increased; 1-day strength can be enhanced by up to 86.9% with a 3% N-A admixture. researchgate.netresearchgate.net
Compressive Strength (Late) Can be weakened; 28-day strength may decrease. researchgate.netresearchgate.net
Pore Structure Generation of more nano-scale pores (<10 nm); can lead to a more compact structure. researchgate.netscilit.com

Erosion Resistance Mechanisms in Sulfate Environments

Sulfate attack is a significant durability concern for cement-based materials, leading to expansion, cracking, and a reduction in strength due to the formation of expansive products like ettringite and gypsum. researchgate.netnih.gov The resistance of cementitious materials to sulfate erosion is critically linked to the densification of the matrix and reduced permeability. frontiersin.org

The primary mechanism of sulfate attack involves the ingress of sulfate ions (SO₄²⁻) into the concrete's porous structure, where they react with hydration products. nih.gov This leads to the formation of secondary ettringite, which is a primary cause of the expansion and cracking observed in deteriorated concrete. nih.gov

The addition of certain materials can enhance sulfate resistance by refining the pore structure. A denser matrix with increased pore tortuosity can physically hinder the penetration of aggressive sulfate ions. frontiersin.org While aluminium sulfate is used to accelerate hydration and increase early strength through ettringite formation, its role in long-term sulfate resistance is complex. The initial, controlled formation of ettringite can fill pores and densify the microstructure, which may temporarily increase resistance. frontiersin.org However, the presence of excess aluminates can provide more reaction sites for incoming sulfates, potentially leading to detrimental secondary ettringite formation later on. researchparks.org

Agricultural and Environmental Soil Science

Soil pH Modification and Nutrient Availability

Aluminium sulfate hydrate is widely utilized in agriculture and horticulture as a soil amendment, primarily for its ability to lower the pH of alkaline soils. masda.com.sgoldcobblersfarm.com When dissolved in water, aluminium sulfate hydrolyzes to form aluminum hydroxide and a dilute solution of sulfuric acid. masda.com.sg This reaction effectively increases the soil's acidity. chemicalbook.com This rapid pH adjustment is particularly beneficial for acid-loving (ericaceous) plants such as blueberries, azaleas, and rhododendrons, which require acidic conditions (typically pH 4.5-5.5) for optimal growth and nutrient uptake. masda.com.sgoldcobblersfarm.com

By lowering the soil pH, aluminium sulfate enhances the bioavailability of essential micronutrients like iron, manganese, and zinc, which are often locked up and unavailable to plants in alkaline soils. masda.com.sg This improved nutrient accessibility helps prevent or correct nutrient deficiencies, such as chlorosis (yellowing of leaves), and promotes healthier plant growth. masda.com.sgvaludor.com The application of aluminum sulfate can also improve the availability of macronutrients like phosphorus. oldcobblersfarm.comvaludor.com

The effectiveness of aluminium sulfate is temporary, as soil pH tends to revert to its natural state over time, necessitating repeated applications to maintain the desired acidity. masda.com.sg

Table 2: Impact of Aluminium Sulfate on Soil Properties and Nutrient Availability

Parameter Effect of Aluminium Sulfate Application Mechanism Source(s)
Soil pH Decreases (acidification) Hydrolysis produces sulfuric acid. masda.com.sgchemicalbook.com
Nutrient Availability Increases availability of iron, manganese, zinc, and phosphorus. Lower pH makes these nutrients more soluble and accessible to plant roots. masda.com.sgvaludor.com
Plant Growth Promotes healthy growth in acid-loving plants. Corrects nutrient deficiencies and creates optimal growing conditions. oldcobblersfarm.com
Soil Structure Can help improve soil aggregation, especially in clay soils. Aluminum hydroxide formation can aid in binding soil particles. valudor.com

Influence on Soil Microbial Activity

The application of aluminium sulfate hydrate to soil can influence the soil microbial community and its activities. The resulting decrease in soil pH creates a more favorable environment for certain microorganisms while potentially inhibiting others. masda.com.sg Some studies suggest that aluminium sulfate can promote soil microbial activity, which in turn aids in the decomposition and synthesis processes carried out by microorganisms. chemicalbook.com

This enhanced microbial activity can contribute to the improvement of soil structure and nutrient cycling. researchgate.net For instance, organic acids secreted by crop roots and CO₂ produced by microbial respiration can further contribute to a decrease in soil pH. mdpi.com By improving the soil's physical structure through better aggregation, aluminium sulfate can create a more suitable microenvironment for beneficial microorganisms to thrive. researchgate.netmdpi.com

However, it is also noted that the sulfuric acid produced during the hydrolysis of aluminium sulfate could have an adverse effect on some beneficial soil microbiota. masda.com.sg This potential disruption could, over extended periods of heavy use, lead to a decrease in soil fertility. Therefore, while it can stimulate certain microbial processes beneficial for soil reclamation and plant growth, its long-term impact on the delicate balance of the soil microbiome requires careful management. masda.com.sg

Catalysis and Advanced Material Synthesis

Synthesis of High Crystalline Zeolite Materials

Aluminium sulfate hydrate serves as a critical source of alumina (B75360) in the synthesis of highly crystalline zeolite materials. Zeolites are crystalline aluminosilicates with well-defined porous structures, making them valuable as catalysts, adsorbents, and ion exchangers. bcrec.idresearchgate.net The synthesis of zeolites, such as Zeolite X and Zeolite A, typically involves the hydrothermal crystallization of a silica-alumina gel. bcrec.idthescipub.com

In one patented method for producing Type Y zeolite, an aluminum sulfate solution is used to precipitate silicate from the mother liquor of a previous zeolite crystallization batch. google.com This reaction forms a silica-alumina hydrogel, which is then washed to remove soluble sodium sulfate and subsequently used as a silica and alumina source in a new zeolite synthesis reaction. google.com This process allows for the efficient recycling of materials. The resulting Type Y zeolite was found to have a high crystallinity of 101% as measured by X-ray diffraction. google.com

The synthesis conditions, including the source of alumina, temperature, and aging time, are crucial in determining the type and purity of the resulting zeolite. bcrec.idresearchgate.net For example, in the synthesis of high aluminum Zeolite X from technical grade materials, sodium aluminate is a common alumina source, but processes utilizing aluminum sulfate demonstrate its viability. bcrec.idresearchgate.net The reaction temperature has been shown to significantly affect the crystallinity of the final zeolite product, with higher temperatures within a specific range often leading to higher crystallinity. thescipub.com

Precursor for Spherical Alumina Powders

Aluminium sulfate hydrate serves as a crucial precursor in the synthesis of spherical alumina (Al₂O₃) powders, which are highly valued in advanced ceramics, electronics, and as filler materials due to their excellent flowability, high packing density, and uniform properties. Various chemical synthesis routes have been developed to control the morphology and particle size of the final alumina product by carefully manipulating the decomposition and precipitation of aluminium sulfate-based precursors.

One common approach is the precipitation method, where an aluminium sulfate solution is reacted with a precipitating agent. For instance, ammonium aluminum sulfate, a related double salt, can be reacted with ammonium hydro-carbonate to produce ammonium aluminum carbonate hydroxide (AACH) as a spherical precursor. Subsequent thermal decomposition (calcination) of this AACH precursor at temperatures around 1200°C yields high-purity, uniform spherical α-Al₂O₃ powders. The reaction conditions, such as pH and reaction time, are critical in controlling the morphology of the precursor and, consequently, the final alumina powder.

Another significant technique is the homogeneous precipitation method. In this process, urea (B33335) is often used as a precipitating agent in an aqueous solution of aluminium sulfate or a mixture of aluminum salts. The slow hydrolysis of urea at elevated temperatures (e.g., 98°C) ensures a gradual and uniform increase in pH, leading to the controlled precipitation of a spherical hydrated alumina precursor. The presence of sulfate ions (SO₄²⁻) in the solution can influence the particle size and morphology by inhibiting excessive polymerization of aluminum complexes through coordination. This precursor can then be calcined at high temperatures to produce spherical γ-Al₂O₃ and α-Al₂O₃. The phase transformation sequence during calcination is a critical aspect of the process, typically proceeding from an amorphous phase to gamma-alumina (γ-Al₂O₃) and finally to the stable alpha-alumina (α-Al₂O₃) at temperatures often exceeding 1100-1200°C. mdpi.comnoahchemicals.com

The thermal decomposition of hydrated aluminum sulfate itself is a direct method for producing alumina. noahchemicals.com Calcination dehydrates the salt and breaks down the sulfate ions at high temperatures. Water molecules are typically released below 600°C, while sulfur trioxide gas is eliminated between 600°C and 1000°C. noahchemicals.com The final transformation to the stable α-alumina phase generally occurs at calcination temperatures of 1200°C or higher. noahchemicals.com

Table 1: Synthesis of Spherical Alumina from Aluminium Sulfate-based Precursors

MethodPrecursor(s)Key ReagentsTypical Calcination Temperature (°C)Final Alumina PhaseKey Findings
Precipitation & Thermal DecompositionAmmonium aluminum carbonate hydroxide (AACH)Ammonium aluminum sulfate, Ammonium hydro-carbonate1200α-Al₂O₃Uniform spherical powders with mean diameters of ~8.74 µm were obtained. mdpi.com
Homogeneous PrecipitationSpherical hydroxide precursorAl₂(SO₄)₃, Al(NO₃)₃, Urea>900γ-Al₂O₃, α-Al₂O₃Adjusting the sulfate to nitrate ratio allows for control over precursor particle size.
Microwave-Hydrothermal SynthesisSpherical aluminium hydroxy sulfate hydrateAl(NO₃)₃·9H₂O, Urea, (NH₄)₂SO₄1200α-Al₂O₃Sulfate ions promote the formation of spherical precursors; final particle size of 126 nm achieved. google.com
Direct Thermal DecompositionAl₂(SO₄)₃·18H₂ONone (Ethanol for precipitation)1200-1400α-Al₂O₃Weight percentage of alumina increases as calcination temperature rises, reaching over 96%. noahchemicals.com

Catalytic Support Material Applications

Alumina derived from aluminium sulfate hydrate is extensively utilized as a catalytic support material in the chemical and petroleum industries. google.com The support, or carrier, provides a high surface area on which catalytically active metals can be dispersed, enhancing their efficiency and stability. The properties of the final alumina support—such as surface area, pore size distribution, and acidity—are profoundly influenced by the preparation method, which often begins with an aluminium sulfate solution.

The typical preparation process involves the precipitation of a precursor material, such as basic aluminum sulfate or aluminum hydroxide, from an aqueous solution of aluminum sulfate. google.comgoogle.com This is commonly achieved by adding an alkaline solution like ammonium hydroxide while carefully controlling the pH. google.com The resulting precipitate is then filtered, washed to remove impurity ions (especially sulfate ions), dried, and calcined at elevated temperatures. google.com The calcination step is crucial as it transforms the precursor into catalytically active forms of alumina, such as γ-Al₂O₃, which possesses a high surface area and is stable at high temperatures.

Furthermore, the residual sulfate ions from the aluminum sulfate precursor can be intentionally retained or added back to the alumina to create "sulfated alumina." This material acts as a strong solid acid catalyst. The sulfation process enhances the acidity of the alumina by creating both Brønsted and Lewis acid sites on the surface. researchgate.net These acidic properties are critical for a variety of catalytic reactions, including isomerization, alkylation, and cracking. The catalytic activity of sulfated aluminas has been shown to be significantly higher than that of unsulfated γ-alumina in certain reactions, such as the esterification of fatty acids. The choice of sulfating agent (e.g., sulfuric acid or ammonium sulfate) and the sulfate content can be tailored to optimize the catalyst's textural properties and acid strength for specific applications. researchgate.nettandfonline.com Alumina produced from aluminum sulfate has also been investigated as a carrier for hydrodesulfurization catalysts, where it supports active metals like molybdenum. google.com

Table 2: Applications of Aluminium Sulfate Hydrate in Catalysis

Application AreaRole of Aluminium Sulfate HydrateResulting MaterialKey FunctionReference Reaction/Process
Catalyst CarrierPrimary source of aluminumHigh surface area γ-AluminaProvides a stable support for dispersing active catalytic metals. google.comHydrocarbon conversion, Hydrodesulfurization google.com
Solid Acid CatalysisPrecursor for sulfated aluminaSulfated Alumina (Al₂O₃/SO₄²⁻)Acts as a strong solid acid catalyst due to the presence of sulfate groups. researchgate.netEsterification of oleic acid with ethanol (B145695) tandfonline.com
Dehydration ReactionsPrecursor for sulfated alumina supportSulfated AluminaIncreases surface acidity, promoting dehydration. researchgate.netDecomposition of 2-propanol to propene researchgate.net

Toxicological Research and Environmental Impact of Aluminium Sulfate Hydrate

Mechanisms of Aluminum Toxicity in Biological Systems

Aluminum is a non-essential metal that can exert toxic effects on various biological systems. epa.gov The mechanisms underlying aluminum toxicity are multifaceted, involving interference with cellular processes, induction of oxidative stress, and disruption of neurological and musculoskeletal functions. tandfonline.com

At the cellular level, aluminum has been shown to disrupt critical functions, with mitochondria being a primary target. nih.gov Aluminum exposure can lead to mitochondrial dysfunction by impairing the electron transport chain, which in turn reduces the production of adenosine triphosphate (ATP), the cell's main energy currency. sciencegate.app This mitochondrial inhibition is closely linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Aluminum itself is not a transition metal and cannot directly catalyze redox reactions; however, it can promote oxidative stress by increasing the levels of free iron, which is a potent catalyst for the formation of ROS. tandfonline.com This leads to lipid peroxidation, damage to proteins and DNA, and ultimately can trigger apoptosis, or programmed cell death. sciencegate.appresearchgate.net

Key Cellular and Subcellular Effects of Aluminum Toxicity
EffectMechanismConsequence
Mitochondrial InhibitionInterference with the electron transport chain. sciencegate.appReduced ATP production and cellular energy crisis. tandfonline.com
Oxidative StressIncreased production of Reactive Oxygen Species (ROS) and depletion of antioxidant enzymes. nih.govsciencegate.appDamage to lipids, proteins, and DNA. sciencegate.app
ApoptosisTriggered by mitochondrial dysfunction and oxidative stress. sciencegate.appProgrammed cell death.
Enzyme InhibitionDisruption of enzymatic activity. tandfonline.comAlteration of metabolic pathways.
Altered Cell Membrane PermeabilityChanges to the structure and function of the cell membrane. sciencegate.appDisruption of cellular homeostasis.

The central nervous system is particularly vulnerable to the toxic effects of aluminum. tandfonline.com Chronic exposure has been associated with a range of neuropsychological manifestations, including memory impairment, dementia, and disorientation. nih.gov Studies in workers exposed to aluminum have suggested a tendency toward poorer performance on tests related to information processing speed and memory. iosrjournals.org At a neuropathological level, aluminum has been shown to promote the aggregation of tau protein, a hallmark of neurofibrillary tangles found in Alzheimer's disease. asedachemicals.com

The musculoskeletal system is another significant target of aluminum toxicity. sciencegate.app Aluminum can accumulate in bones, leading to conditions such as osteomalacia (softening of the bones) and osteoporosis. sciencegate.appnoahchemicals.com It can interfere with bone mineralization and reduce the number of osteoblasts, the cells responsible for bone formation. sciencegate.app This can result in bone pain, an increased risk of non-healing fractures, and skeletal deformities, particularly in children. epa.govscirp.org

Summary of Neuropsychological and Musculoskeletal Manifestations of Aluminum Toxicity
SystemManifestationUnderlying Mechanism
NeuropsychologicalMemory Impairment & Dementia nih.govAccumulation in brain tissue, promotion of tau protein aggregation. asedachemicals.com
Impaired Information Processing iosrjournals.orgDisruption of neurotransmitter function. tandfonline.com
Motor Disturbances (e.g., tremors, ataxia) tandfonline.comNeuronal damage and dysfunction.
MusculoskeletalOsteomalacia & Osteoporosis sciencegate.appnoahchemicals.comInterference with bone mineralization and reduced osteoblast activity. sciencegate.app
Bone Pain & Non-healing Fractures epa.govscirp.orgWeakening of bone structure.
Skeletal Deformities (in children) epa.govDisruption of normal bone growth and development.

The bioavailability of aluminum is a critical factor in its potential toxicity. While aluminum is poorly absorbed from the gastrointestinal tract, certain dietary factors can significantly enhance its uptake. wikipedia.org Citrate, a common organic acid found in fruits and beverages, has been shown to increase the absorption of aluminum. wikipedia.org It forms a complex with aluminum that is more readily absorbed than the free aluminum ion. tandfonline.com Studies have demonstrated that the co-administration of citrate with aluminum compounds, such as aluminum hydroxide (B78521), enhances the levels of aluminum uptake. wikipedia.org

Environmental Fate and Transport of Aluminum Species from Hydrated Aluminium Sulfate (B86663)

Hydrated aluminium sulfate, commonly known as alum, is extensively used in water treatment as a coagulant to remove impurities. beyondpesticides.org This application represents a significant pathway for the introduction of aluminum into aquatic environments. epa.gov

The environmental fate of aluminum from hydrated aluminium sulfate is largely governed by the physicochemical properties of the receiving water body, particularly pH. sciencegate.app In the water treatment process, aluminum sulfate hydrolyzes to form aluminum hydroxide, a gelatinous precipitate that entraps suspended particles. However, residual aluminum can be discharged into rivers and lakes. beyondpesticides.org

The speciation of aluminum in aquatic environments is complex and pH-dependent. noahchemicals.com At acidic pH (below 6.0), the more soluble and bioavailable forms of aluminum, such as Al(H₂O)₆³⁺, predominate. noahchemicals.com In near-neutral to slightly alkaline waters (pH 6.0-8.0), the solubility of aluminum is at its minimum, and it exists primarily as insoluble aluminum hydroxide. noahchemicals.com As the pH becomes more alkaline, soluble aluminate species like Al(OH)₄⁻ can form. noahchemicals.com The presence of dissolved organic matter can also influence aluminum speciation by forming complexes that can either increase or decrease its bioavailability. nih.gov

While dissolved aluminum concentrations in the water column may not always show significant increases downstream from water treatment plants, the sediment often acts as a sink for aluminum. sciencegate.app Studies have shown that total aluminum concentrations in river and lake sediments can increase significantly downstream from facilities that use alum for water treatment. tandfonline.comsciencegate.app This indicates that aluminum from the sludge and effluent discharged from these plants can accumulate in the sediment over time. sciencegate.app

The accumulation of aluminum in sediments can have long-term ecological implications. Although aluminum is not considered to be highly bioaccumulative in the food chain, benthic organisms (those living in or on the sediment) can be exposed to elevated levels. Changes in environmental conditions, such as a decrease in pH due to acid rain, could potentially remobilize this accumulated aluminum from the sediment back into the water column, increasing its bioavailability and potential toxicity to aquatic life.

Environmental Fate and Accumulation of Aluminum from Hydrated Aluminium Sulfate
Environmental CompartmentProcessKey FactorsOutcome
Water ColumnSpeciation and MobilitypH, Dissolved Organic Matter nih.govFormation of various soluble and insoluble aluminum species with varying bioavailability. noahchemicals.com
SedimentAccumulationDischarge of alum sludge and effluent from water treatment plants. sciencegate.appIncreased total aluminum concentrations in downstream sediments. tandfonline.comsciencegate.app
BiotaBioaccumulationExposure to bioavailable aluminum in water and sediment.Potential for accumulation in aquatic organisms, particularly benthic invertebrates.

Risk Assessment Methodologies and Environmental Regulations

The risk assessment for aluminium sulfate hydrate (B1144303) involves evaluating its potential hazards to human health and the environment, followed by determining the likelihood and magnitude of adverse effects under specific exposure conditions. Methodologies for environmental risk assessment are guided by regulations such as the Clean Water Act (CWA) in the United States, which directs the Environmental Protection Agency (EPA) to publish water quality criteria reflecting the latest scientific knowledge. epa.gov These criteria form the scientific basis for states and authorized tribes to establish legally enforceable water quality standards. epa.gov

Environmental regulations for aluminium sulfate are multifaceted. The EPA has established effluent guidelines for the inorganic chemicals manufacturing industry, which includes specific provisions for discharges resulting from the production of aluminum sulfate. cornell.edu Improper handling and disposal of aluminium sulfate can lead to water pollution by altering the pH and introducing excess aluminum into aquatic ecosystems, potentially disrupting the ecological balance. asedachemicals.com Therefore, regulations emphasize responsible waste management and the treatment of wastewater before it is released into natural water bodies. asedachemicals.com For instance, spills must be contained, and the material should be collected and placed in sealed containers for disposal, often as a hazardous waste, in accordance with state and federal EPA recommendations. nj.gov

In the context of its use as a pesticide, the EPA has established an exemption from the requirement of a tolerance for residues of aluminum sulfate, eliminating the need for a maximum permissible level in certain applications. federalregister.gov This decision was based on a risk assessment that utilized conservative assumptions in exposure modeling. federalregister.gov The risk assessment process also considers the substance's chemical properties; for example, in the presence of water or moisture, aluminum sulfate can be corrosive to metals and may react with various substances. nj.gov

Establishing Safe Exposure Levels and Water Quality Standards

Safe exposure levels for aluminum, the active component of aluminium sulfate hydrate, are established for drinking water, aquatic life, and occupational settings.

Water Quality Standards: Several national and international bodies have set guidelines for aluminum concentrations in drinking water, primarily based on aesthetic effects like water coloration, as health-related studies have been largely inconclusive. wqa.org

Interactive Table: Drinking Water Quality Guidelines for Aluminum

Issuing Body Guideline Type Recommended Level (mg/L) Notes
U.S. EPA Secondary Maximum Contaminant Level (SMCL) 0.05 to 0.2 Non-enforceable; intended to address aesthetic effects (e.g., color). wqa.org
WHO Guideline 0.1 to 0.2 Based on optimizing the coagulation process in water treatment. wqa.org

For the protection of aquatic life, the U.S. EPA updated its recommendations in 2018, moving away from fixed criteria to a more dynamic, site-specific approach. mo.govmass.gov The 1988 static recommendations were 750 µg/L for acute exposure and 87 µg/L for chronic exposure. mo.gov The current methodology uses the "Aluminum Criteria Calculator," a multiple linear regression model that accounts for the bioavailability and toxicity of aluminum based on local water chemistry. mo.govmass.gov This model considers three key parameters: pH, dissolved organic carbon (DOC), and total hardness, as these factors significantly affect aluminum's solubility and speciation in water. mo.govmass.gov

Occupational Exposure Limits: In workplace environments, exposure to aluminum sulfate dust is regulated to protect worker health. Several organizations have established recommended exposure limits.

Interactive Table: Occupational Exposure Limits for Aluminum Compounds

Organization Limit Type Value (mg/m³) Notes
OSHA Permissible Exposure Limit (PEL) 15 (total dust) / 5 (respirable dust) As Aluminum metal, averaged over an 8-hour workshift. nj.gov
NIOSH Recommended Exposure Limit (REL) 2 As Aluminum (soluble salts), averaged over a 10-hour workshift. nj.govwikipedia.org

Epidemiological Studies and Case Reports

The potential long-term health effects of chronic aluminum exposure have been the subject of numerous epidemiological studies, with a significant focus on neurotoxicity. The relationship between aluminum in drinking water and Alzheimer's disease is a widely studied but contentious issue. inchem.org A 2014 assessment noted that nine out of thirteen published epidemiological studies found statistically significant positive relationships between aluminum in drinking water and Alzheimer's disease. industrialchemicals.gov.au However, it remains unclear whether aluminum is a cause of the disease or if it accumulates as a secondary effect of the underlying pathology. nih.gov Other studies have not found a significant association between occupational exposure to aluminum dust and the risk of Alzheimer's disease. nih.gov

A significant case of acute exposure to high levels of aluminium sulfate in drinking water occurred in Camelford, England, in 1988. inchem.org In what is known as the "Lowermoor Incident," a substantial amount of aluminium sulfate was accidentally added to the public water supply. Residents who consumed the contaminated water reported a variety of acute symptoms, including mild gastrointestinal issues, burning in the mouth and throat, and skin rashes. inchem.org While immediate symptoms were documented, reports on confirmed long-term adverse health consequences from the incident have been debated. inchem.org

In occupational settings, inhalation exposure to aluminum-containing dusts has been studied. Workers involved in the synthesis of aluminum sulfate, who were exposed to dust concentrations ranging from 0 to 53 mg/m³, experienced respiratory irritation. acs.org However, chronic exposure studies in workers have not consistently demonstrated significant adverse effects on renal function or bone mineral content. nih.gov No aluminium-related deaths in healthy individuals have been reported following oral, dermal, or inhalation exposure. industrialchemicals.gov.au

Table of Chemical Compounds

Compound Name Chemical Formula
Aluminium sulfate hydrate Al₂(SO₄)₃ · xH₂O
Aluminum Al
Aluminum oxide Al₂O₃
Sulfuric acid H₂SO₄
Sulfur dioxide SO₂
Sulfur trioxide SO₃

Q & A

Q. What are the established laboratory methods for synthesizing aluminium sulfate hydrate, and how can purity be ensured?

Aluminium sulfate hydrate is typically synthesized by reacting aluminium hydroxide or metallic aluminium with sulfuric acid under controlled conditions. The reaction with aluminium hydroxide proceeds as: 2Al(OH)3+3H2SO4Al2(SO4)3nH2O+6H2O2 \text{Al(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 \cdot n\text{H}_2\text{O} + 6 \text{H}_2\text{O}

To ensure purity, use stoichiometric ratios, maintain temperatures between 80–100°C, and filter the product to remove unreacted solids. Hydration degree (nn) depends on crystallization conditions (e.g., cooling rate, solvent evaporation). Post-synthesis characterization via X-ray diffraction (XRD) and inductively coupled plasma (ICP) analysis confirms phase purity and stoichiometry .

Q. How can the hydration degree (nnn) of aluminium sulfate hydrate be experimentally determined?

Thermogravimetric analysis (TGA) is the primary method. Heat the sample at a controlled rate (e.g., 10°C/min) under inert gas. The mass loss between 100–300°C corresponds to water release. Calculate nn using: n=Mass loss (%)×ManhydrousMH2O×(100Mass loss (%))n = \frac{\text{Mass loss (\%)} \times M_{\text{anhydrous}}}{M_{\text{H}_2\text{O}} \times (100 - \text{Mass loss (\%)})}

where Manhydrous=342.15g/molM_{\text{anhydrous}} = 342.15 \, \text{g/mol} and MH2O=18.02g/molM_{\text{H}_2\text{O}} = 18.02 \, \text{g/mol}. Cross-validate with Karl Fischer titration for accuracy .

Q. What are the critical safety considerations when handling aluminium sulfate hydrate in laboratory settings?

Aluminium sulfate hydrate reacts violently with strong bases (e.g., NaOH), oxidizers, and amines, releasing toxic gases (e.g., SOx_x). Always use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers away from moisture to prevent hydrolysis. Monitor pH of waste solutions; neutralize with calcium carbonate before disposal to avoid aluminium accumulation in ecosystems .

Advanced Research Questions

Q. How does varying the sulfate-to-aluminium ratio influence the stability and hydration products of aluminium sulfate hydrate in composite materials?

Increasing sulfate content promotes ettringite (Ca6Al2(SO4)3(OH)1226H2O\text{Ca}_6\text{Al}_2(\text{SO}_4)_3(\text{OH})_{12} \cdot 26\text{H}_2\text{O}) formation in cementitious systems, which enhances early strength but may cause expansion cracks at high concentrations. Use thermodynamic modeling (e.g., GEMS) to predict phase assemblages and validate with synchrotron XRD. For non-cement systems, excess sulfate can lead to amorphous aluminium hydroxysulfate phases, detectable via 27Al^{27}\text{Al} NMR .

Q. How can researchers resolve discrepancies in reported hydration degrees (nnn) for aluminium sulfate hydrate?

Contradictions often arise from differing synthesis conditions (e.g., humidity, cooling rates) or analytical errors. To mitigate:

  • Standardize TGA protocols (heating rate, sample mass).
  • Use coupled differential scanning calorimetry (DSC) to identify overlapping dehydration events.
  • Perform Rietveld refinement on XRD data to quantify crystalline vs. amorphous hydrated phases. Cross-correlate with isotopic labeling (e.g., D2_2O) to track water mobility .

Q. What advanced techniques characterize the morphological impact of hydrate distribution on aluminium sulfate’s physicochemical properties?

Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution, revealing hydrate clustering. Nanoindentation measures localized mechanical properties; patchy hydrate saturation reduces bulk stiffness by up to 40% compared to homogeneous distributions. Pair with ultrasonic pulse velocity tests to correlate acoustic properties with hydrate morphology .

Q. How does aluminium sulfate hydrate interact with calcium-rich matrices in geopolymer or cement research?

In calcium sulfoaluminate cements, aluminium sulfate hydrate accelerates ettringite formation, which consumes pore water and reduces workability. Monitor reaction kinetics via isothermal calorimetry. At high Ca2+^{2+} concentrations, competing reactions form gypsum (CaSO42H2O\text{CaSO}_4 \cdot 2\text{H}_2\text{O}), identified via Raman spectroscopy. Adjust molar ratios (Al2_2O3_3/SO3_3/CaO) to optimize setting time and compressive strength .

Q. Methodological Notes

  • Gravimetric Analysis : Calibrate balances to ±0.0001 g and use desiccators to prevent moisture uptake during cooling.
  • Spectroscopy : For FTIR, prepare KBr pellets with 1% sample to avoid signal saturation at OH-stretching regions (3000–3600 cm1^{-1}).
  • Data Validation : Report uncertainties (e.g., ±0.2% for TGA) and use statistical tools (e.g., ANOVA) to assess reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.